molecular formula C21H25FN2O3S B3463571 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B3463571
M. Wt: 404.5 g/mol
InChI Key: FZJAQTHBAUMZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide, also known as AZD9496, is a small molecule inhibitor that targets estrogen receptor alpha (ERα) and has potential therapeutic applications in the treatment of breast cancer.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide binds to the ligand-binding domain of ERα and inhibits its transcriptional activity. This leads to a decrease in the expression of ERα target genes, which are involved in cell proliferation and survival. This compound has been shown to be a selective ERα inhibitor and has minimal effect on other nuclear receptors.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects on ERα-positive breast cancer cells. It has also been shown to induce apoptosis in breast cancer cells. In addition, this compound has been shown to inhibit the growth of breast cancer cells in animal models. However, it is important to note that this compound has not been shown to be effective in all ERα-positive breast cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide is its high selectivity for ERα. This makes it an ideal tool for studying the role of ERα in breast cancer. However, one limitation of this compound is its limited efficacy in some ERα-positive breast cancer cell lines. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide. One potential area of research is the development of combination therapies that include this compound and other drugs that target different pathways involved in breast cancer. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to this compound. Finally, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of breast cancer. It has been shown to selectively inhibit the growth of ERα-positive breast cancer cells and has minimal effect on ERα-negative cells. This compound has also been shown to be effective in inhibiting the growth of tamoxifen-resistant breast cancer cells. In addition, this compound has been shown to be effective in reducing the growth of breast cancer cells in animal models.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-17-10-12-18(13-11-17)28(26,27)24(20-9-5-4-8-19(20)22)16-21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJAQTHBAUMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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